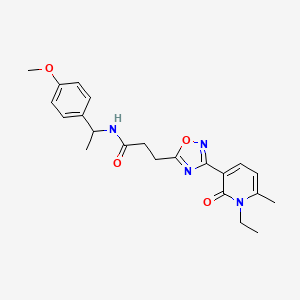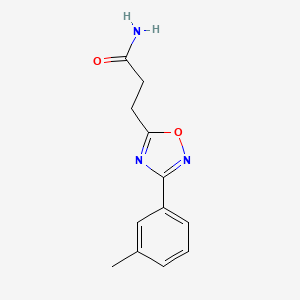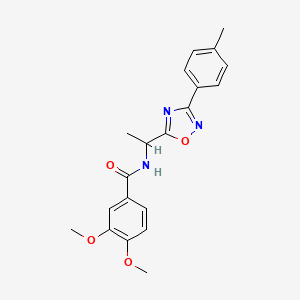
3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as DMXAA, is a synthetic compound that has been widely studied for its potential anticancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
科学的研究の応用
3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied extensively for its potential anticancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. In addition to its anticancer properties, 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied for its potential to treat viral infections, such as hepatitis C and influenza.
作用機序
3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide activates the immune system by stimulating the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then induce the destruction of tumor blood vessels, leading to tumor necrosis and inhibition of tumor growth. 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide also inhibits the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of new blood vessels in tumors.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have a number of biochemical and physiological effects. It increases the levels of TNF-α and IFN-α in the blood, which are indicators of immune system activation. 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide also decreases the levels of VEGF in the blood, which is a marker of angiogenesis. In addition, 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to cause an increase in body temperature, which is thought to be a result of cytokine release.
実験室実験の利点と制限
3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities for research purposes. 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to be effective in a variety of animal models, which makes it a useful tool for preclinical research. However, 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, which means that it can be toxic at higher doses. 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide also has a short half-life in the body, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide research. One area of interest is the development of new formulations of 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide that can overcome its limitations, such as its short half-life. Another area of interest is the identification of biomarkers that can predict which patients will respond to 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide treatment. Finally, there is ongoing research into the potential of 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide for the treatment of viral infections, such as hepatitis C.
合成法
3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can be synthesized through a multi-step process starting from commercially available materials. The synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with p-tolyl hydrazine to form 3,4-dimethoxy-N-(p-tolyl)benzohydrazide. This intermediate is then reacted with ethyl chloroacetate to form 3,4-dimethoxy-N-(1-(p-tolyl)-1,2-dihydro-2-oxo-4-quinazolinyl)acetamide. Finally, this compound is reacted with oxalyl chloride and then with 3-aminopropionitrile to form 3,4-dimethoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide.
特性
IUPAC Name |
3,4-dimethoxy-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-5-7-14(8-6-12)18-22-20(27-23-18)13(2)21-19(24)15-9-10-16(25-3)17(11-15)26-4/h5-11,13H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGKTGDHEBNEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

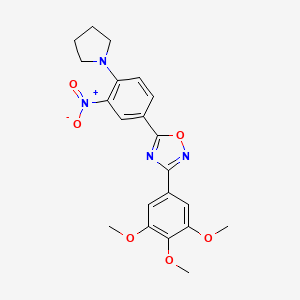


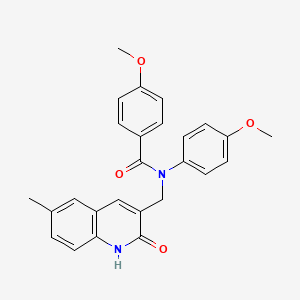
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7686463.png)

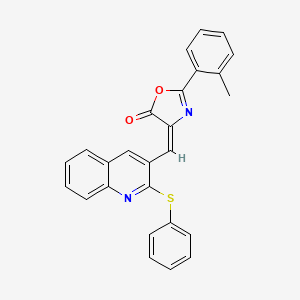

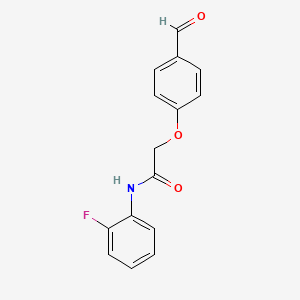
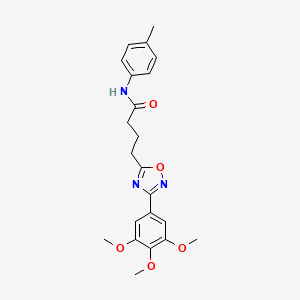
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7686512.png)

